N-(1,3-thiazol-2-yl)butane-1-sulfonamide
Description
N-(1,3-Thiazol-2-yl)butane-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole ring linked via a butane sulfonamide group. The thiazole moiety is a five-membered heterocycle containing nitrogen and sulfur, which is known to enhance bioactivity in pharmaceuticals. The sulfonamide group (-SO₂NH-) contributes to hydrogen bonding and molecular interactions, often improving solubility and target binding.
Properties
Molecular Formula |
C7H12N2O2S2 |
|---|---|
Molecular Weight |
220.3 g/mol |
IUPAC Name |
N-(1,3-thiazol-2-yl)butane-1-sulfonamide |
InChI |
InChI=1S/C7H12N2O2S2/c1-2-3-6-13(10,11)9-7-8-4-5-12-7/h4-5H,2-3,6H2,1H3,(H,8,9) |
InChI Key |
NTBLWYWAFUIPDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to N-(1,3-thiazol-2-yl)butane-1-sulfonamide. Key differences in structure, physicochemical properties, and bioactivity are highlighted:
Structural Analogues
Physicochemical and Functional Differences
- Lipophilicity (logP): The benzothiazole analog exhibits higher logP (3.48) compared to the thiazole-based target (~2.5), suggesting improved membrane penetration but reduced aqueous solubility.
- Hydrogen Bonding: AZ7’s pyrimidine ring increases hydrogen bond acceptors (8 vs. 5 in the target), enhancing target-binding versatility . The sulfanyl-linked compound has two donors, enabling stronger intermolecular interactions.
- Biological Activity: Antimicrobial Potential: Thiazol-2-yl derivatives (e.g., AZ7) are tested against E. coli, though AZ7’s mechanism remains unknown . N-Substituted thiazol-2-yl furamides show broad activity against Mycobacterium tuberculosis and malaria parasites . Anticancer Activity: Benzothiazole derivatives (e.g., ) and thiazol-2-yl furamides demonstrate anticancer properties, likely due to aromatic stacking and enzyme inhibition .
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